N-(5-((3-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
Overview
Description
N-(5-((3-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)acetamide: is a complex organic compound that features a benzimidazole moiety fused with a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((3-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of benzimidazole derivatives with thiadiazole precursors. One common method involves the reaction of 2-[(methylthio)carbonthioyl]hydrazones with hydrazonoyl chloride derivatives in the presence of a base such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-((3-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-(5-((3-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-(5-((3-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. For example, it might inhibit an enzyme’s activity by binding to its active site or modulate a receptor’s function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core structure.
Thiadiazole Derivatives: Compounds like acetazolamide and methazolamide feature the thiadiazole ring.
Uniqueness
N-(5-((3-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is unique due to its combined benzimidazole and thiadiazole structures, which confer distinct chemical and biological properties. This dual structure allows it to interact with a broader range of molecular targets and exhibit diverse activities compared to compounds with only one of these moieties.
Properties
IUPAC Name |
N-[5-[3-(2-oxo-3H-benzimidazol-1-yl)propylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S2/c1-9(20)15-12-17-18-14(23-12)22-8-4-7-19-11-6-3-2-5-10(11)16-13(19)21/h2-3,5-6H,4,7-8H2,1H3,(H,16,21)(H,15,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOPIXAQJVMXRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCCCN2C3=CC=CC=C3NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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